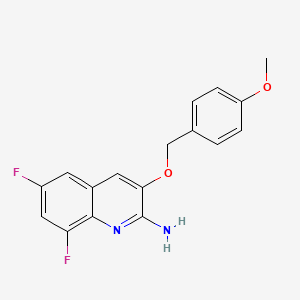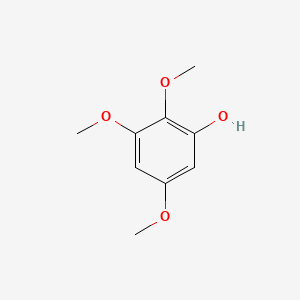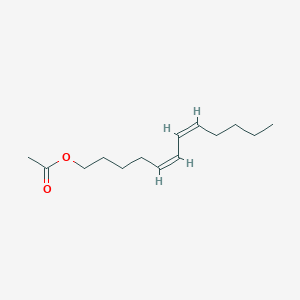
5Z,7Z-Dodecadienyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5Z,7Z-Dodecadienyl acetate: is a carboxylic ester with the molecular formula C14H24O2. It is characterized by its two conjugated double bonds located at the 5th and 7th positions of the dodecadienyl chain, and an acetate group at the terminal end. This compound is often studied for its role in various biological and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5Z,7Z-Dodecadienyl acetate typically involves the esterification of 5Z,7Z-Dodecadien-1-ol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process includes the formation of the dodecadienyl chain through a series of coupling reactions, followed by selective hydrogenation and esterification steps to yield the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5Z,7Z-Dodecadienyl acetate undergoes various chemical reactions, including:
Oxidation: The double bonds in the dodecadienyl chain can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form saturated dodecyl acetate.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Epoxides and diols: from oxidation reactions.
Saturated dodecyl acetate: from reduction reactions.
Amines or alcohol derivatives: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
5Z,7Z-Dodecadienyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying esterification and conjugated diene reactions.
Biology: Investigated for its role as a pheromone in insect communication, particularly in moth species.
Medicine: Explored for its potential use in drug delivery systems due to its ester functionality.
Industry: Utilized in the formulation of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 5Z,7Z-Dodecadienyl acetate involves its interaction with specific molecular targets, such as olfactory receptors in insects. The compound binds to these receptors, triggering a signaling cascade that results in behavioral responses. In chemical reactions, the conjugated double bonds and ester group facilitate various transformations through electrophilic and nucleophilic interactions.
Vergleich Mit ähnlichen Verbindungen
- 5E,7Z-Dodecadienyl acetate
- 5Z,7E-Dodecadienyl acetate
- 7E,9Z-Dodecadienyl acetate
Comparison: 5Z,7Z-Dodecadienyl acetate is unique due to its specific double bond configuration (Z,Z), which influences its reactivity and interaction with biological targets. In contrast, other isomers like 5E,7Z-Dodecadienyl acetate have different double bond configurations (E,Z), leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C14H24O2 |
|---|---|
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
[(5Z,7Z)-dodeca-5,7-dienyl] acetate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-9H,3-5,10-13H2,1-2H3/b7-6-,9-8- |
InChI-Schlüssel |
LILNZTGQAGPWKK-JPDBVBESSA-N |
Isomerische SMILES |
CCCC/C=C\C=C/CCCCOC(=O)C |
Kanonische SMILES |
CCCCC=CC=CCCCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


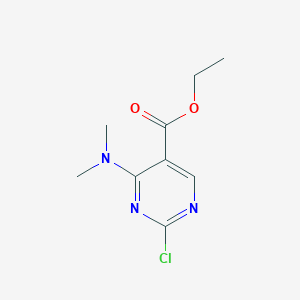
![1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12937766.png)
![9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]-](/img/structure/B12937768.png)
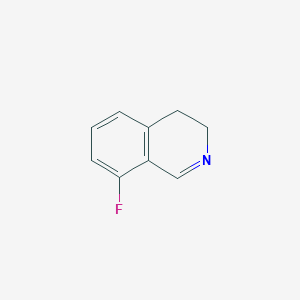

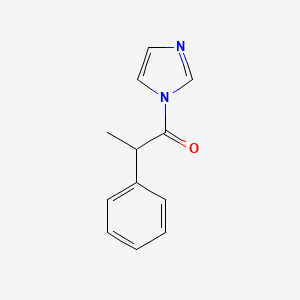

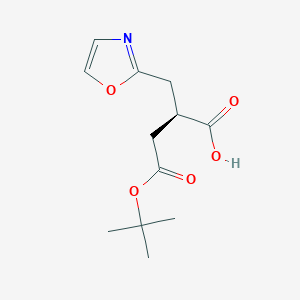
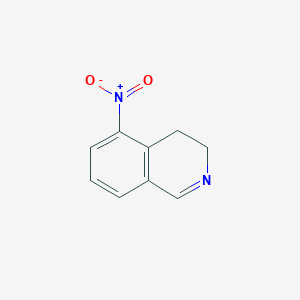

![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
